4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-18(2)25(21,22)16-6-4-15(5-7-16)17(20)19(9-11-23-3)12-14-8-10-24-13-14/h4-8,10,13H,9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOUBLCQAHHJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCOC)CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the furan ring and the dimethylsulfamoyl group. Common reagents used in these reactions include furan-3-carboxaldehyde, 2-methoxyethylamine, and dimethylsulfamoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds in aprotic solvents.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, the furan ring may interact with aromatic residues in proteins, while the dimethylsulfamoyl group can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
*Calculated using molecular formula.
Key Observations:
- Anti-Enzyme Activity: The aminocyclopropyl-furan analog (3b) in exhibits potent LSD1 inhibition, suggesting that furan substituents may enhance binding to epigenetic targets. The target compound’s dimethylsulfamoyl group could further modulate enzyme affinity .
- Antimicrobial Potential: Imidazole- and isoxazole-containing benzamides () demonstrate antifungal activity, implying that heterocyclic substituents at N-position enhance microbial target engagement. The target’s furan group may offer similar advantages .
- Sulfamoyl Variations : The benzyl(methyl)sulfamoyl analog () highlights how bulkier sulfamoyl substituents (e.g., benzyl) increase molecular weight and π-stacking capacity compared to the target’s dimethyl variant .
Biological Activity
4-(Dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This article delves into the biological activity of this compound, summarizing relevant findings from various studies, including structure-activity relationships (SAR), case studies, and experimental data.
Antiviral Properties
Recent studies have indicated that compounds similar to 4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide possess significant antiviral properties. For instance, a series of 4-(aminomethyl)benzamide derivatives have shown effectiveness against filoviruses such as Ebola and Marburg viruses. These compounds demonstrated EC50 values below 10 μM, indicating potent antiviral activity .
Table 1: Antiviral Activity of Related Compounds
| Compound ID | % Inhibition (EBOV) | EC50 (μM) | % Inhibition (MARV) | EC50 (μM) |
|---|---|---|---|---|
| CBS1118 | 74.0 | 9.86 | 90.7 | 0.53 |
| Compound 20 | 80.0 | <10 | 85.0 | <10 |
Anticancer Activity
In addition to its antiviral properties, there is emerging evidence suggesting that the compound may exhibit anticancer activity. Studies on similar benzamide derivatives have shown that they can inhibit cancer cell proliferation through modulation of key signaling pathways involved in cell growth and apoptosis.
Case Study: Inhibition of Cancer Cell Lines
A study investigating the effects of related benzamide derivatives on various cancer cell lines demonstrated that certain modifications to the benzamide structure led to enhanced cytotoxicity against breast and lung cancer cells.
The proposed mechanism of action for the biological activity of this class of compounds includes:
- Inhibition of Viral Entry : By interfering with viral proteins necessary for entry into host cells.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : Affecting pathways such as PI3K/AKT and MAPK that are crucial for cell survival and proliferation.
Structure-Activity Relationship (SAR)
The SAR studies highlight how variations in the chemical structure influence biological activity. For example, substituting different groups on the aromatic ring or modifying the side chains can significantly alter the potency and selectivity of these compounds against specific targets.
Table 2: Structure-Activity Relationship Data
| Modification | % Inhibition (EBOV) | % Inhibition (Cancer Cell Line) |
|---|---|---|
| Para-substituted | 74.0 | 65% |
| Meta-substituted | 0 | 10% |
| N-Methylated | 29.4 | 40% |
Q & A
Q. How do structural modifications (e.g., substituent variations on the benzamide or furan moieties) influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Comparative Table of Analogs :
| Substituent Modification | Impact on Solubility | Bioactivity Trend (e.g., IC₅₀) | Source |
|---|---|---|---|
| Methoxyethyl → Ethoxyethyl | Increased logP (lipophilicity) | Reduced aqueous solubility | |
| Furan-3-yl → Thiophen-3-yl | Enhanced π-π stacking | Improved enzyme inhibition |
- Rational Design : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide to enhance metabolic stability, as seen in .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields or spectral reproducibility?
- Methodological Answer :
- Standardized Protocols : Document exact stoichiometry (e.g., 1.2 equiv of dimethylsulfamoyl chloride), solvent drying methods (e.g., molecular sieves for DMF), and inert atmosphere conditions (N₂/Ar) .
- Quality Control Metrics : Implement in-process checks (e.g., mid-reaction FT-IR to confirm sulfamoylation completion) .
- Collaborative Validation : Reproduce synthesis in independent labs using shared protocols; discrepancies in yields >10% may indicate unaccounted variables (e.g., trace moisture) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
